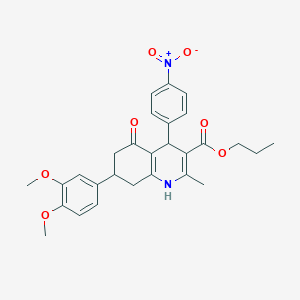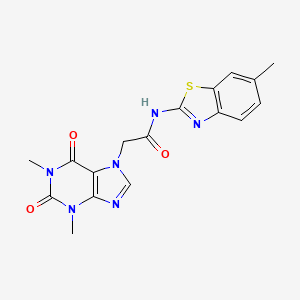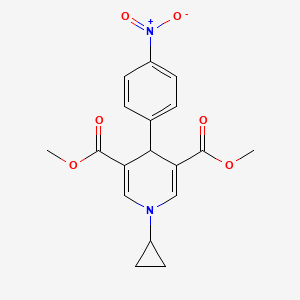
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
Core Structure: The compound belongs to the quinoline family, characterized by its bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
Substituents: It has various substituents
Analyse Des Réactions Chimiques
Oxidation and Reduction: The compound may undergo oxidation (e.g., converting a methyl group to a carboxylate) or reduction (e.g., reducing the nitro group to an amine).
Substitution Reactions: The phenyl and methoxy groups can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are likely involved.
Major Products: The exact products depend on reaction conditions, but variations of the core structure may form.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Anticancer Properties: Investigate its effects on cancer cells, especially considering the nitrophenyl moiety’s potential cytotoxicity.
Antioxidant Activity: The methoxyphenyl groups suggest antioxidant properties.
Neuropharmacology: Explore its impact on neuronal receptors.
Mécanisme D'action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare it to other quinoline derivatives, such as 7-substituted quinolines.
Uniqueness: Highlight its distinctive features, such as the combination of substituents.
Propriétés
Formule moléculaire |
C28H30N2O7 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O7/c1-5-12-37-28(32)25-16(2)29-21-13-19(18-8-11-23(35-3)24(15-18)36-4)14-22(31)27(21)26(25)17-6-9-20(10-7-17)30(33)34/h6-11,15,19,26,29H,5,12-14H2,1-4H3 |
Clé InChI |
VTPWFOLZJMIDPC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
